

literature values for 1,4-diphenylbutadiene melting point and spectra

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Diphenylbutadiene

Cat. No.: B12783726

[Get Quote](#)

A comprehensive guide to the physicochemical properties of **1,4-diphenylbutadiene**, this document provides researchers, scientists, and drug development professionals with essential literature values for its melting point and spectroscopic data. The information is presented in a clear, comparative format, supported by detailed experimental protocols and a visual workflow for compound analysis.

Physicochemical Data of 1,4-Diphenylbutadiene Isomers

The following table summarizes the reported melting points and key spectral characteristics for the different isomers of **1,4-diphenylbutadiene**. The trans,trans isomer is the most commonly encountered and thermodynamically stable form.

Parameter	trans,trans-1,4-Diphenylbutadiene	cis,trans-1,4-Diphenylbutadiene	cis,cis-1,4-Diphenylbutadiene
Melting Point (°C)	149.7 - 154[1][2][3]	88[2]	70.5[2]
Appearance	Colorless crystalline solid[1]	Oily liquid or crystals[2]	Leaflets, needles[2]
¹ H NMR (CDCl ₃ , δ in ppm)	~7.42 (m, Ar-H), ~7.31 (m, Ar-H), ~7.22 (m, Ar-H), ~6.94 (m, =CH-), ~6.66 (m, =CH-)[4]	Not readily available	Not readily available
¹³ C NMR (THF, δ in ppm)	Literature data available, specific shifts depend on solvent and instrument frequency. [5]	Not readily available	Not readily available
Key IR Absorptions (cm ⁻¹)	~3020 (Ar C-H stretch), ~1600 (Ar C=C stretch), ~995 (trans C-H bend), ~750 & ~690 (Ar C-H bend)[6][7]	Not readily available	Not readily available

Experimental Protocols

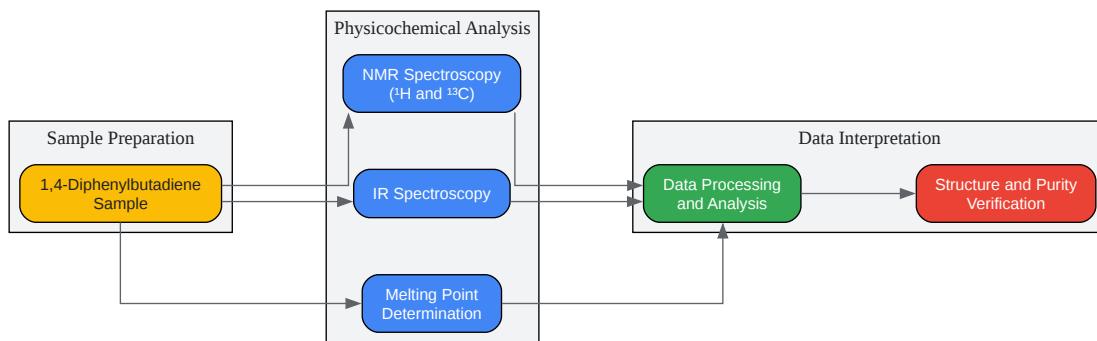
Detailed methodologies for the key analytical techniques are provided below.

Melting Point Determination

- Sample Preparation: A small amount of the crystalline sample is placed in a capillary tube, which is then sealed at one end.
- Instrumentation: A calibrated melting point apparatus is used.

- Procedure: The capillary tube is placed in the apparatus, and the temperature is gradually increased. The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting point range.

Infrared (IR) Spectroscopy


- Sample Preparation: For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
- Data Acquisition: The KBr pellet is placed in the sample holder, and an IR spectrum is recorded, typically over the range of 4000 to 400 cm^{-1} . A background spectrum of a blank KBr pellet is also taken and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Data Acquisition:
 - ^1H NMR: The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. A proton NMR spectrum is then acquired.
 - ^{13}C NMR: A carbon-13 NMR spectrum is acquired. This typically requires a longer acquisition time than ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

Analytical Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a chemical compound like **1,4-diphenylbutadiene**.

[Click to download full resolution via product page](#)

Caption: Workflow for the characterization of **1,4-diphenylbutadiene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. guidechem.com [guidechem.com]
- 2. 1,4-Diphenyl-1,3-butadiene [drugfuture.com]
- 3. trans,trans-1,4-Diphenyl-1,3-butadiene, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 1,4-DIPHENYLBUTADIYNE(886-65-7) 1H NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]
- 6. 1,4-Diphenyl-1,3-butadiene [webbook.nist.gov]
- 7. 1,4-Diphenyl-1,3-butadiene [webbook.nist.gov]
- To cite this document: BenchChem. [literature values for 1,4-diphenylbutadiene melting point and spectra]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12783726#literature-values-for-1-4-diphenylbutadiene-melting-point-and-spectra>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com